molecular formula C18H18N2O2 B4419540 1-(4-isobutoxybenzoyl)-1H-benzimidazole

1-(4-isobutoxybenzoyl)-1H-benzimidazole

Cat. No. B4419540
M. Wt: 294.3 g/mol
InChI Key: WUXDZRXHABEXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isobutoxybenzoyl)-1H-benzimidazole is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a photosensitizer in photodynamic therapy (PDT). This compound belongs to the family of benzimidazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-(4-isobutoxybenzoyl)-1H-benzimidazole in this compound involves the generation of ROS, which can cause oxidative damage to cancer cells. The compound has been shown to have a high singlet oxygen quantum yield, which makes it an effective photosensitizer.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to have low toxicity in normal cells, making it a promising candidate for this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-isobutoxybenzoyl)-1H-benzimidazole as a photosensitizer is its high singlet oxygen quantum yield, which makes it more efficient at generating ROS than other compounds. However, one limitation is that it is not water-soluble, which can make it difficult to administer in vivo.

Future Directions

1-(4-isobutoxybenzoyl)-1H-benzimidazole has potential for use in this compound for various types of cancer. Future research could focus on optimizing the synthesis method to improve yield and purity, as well as developing water-soluble derivatives that can be administered in vivo. Additionally, further studies could investigate the compound's efficacy in combination with other cancer treatments.
In conclusion, this compound is a promising compound for use as a photosensitizer in this compound. Its high singlet oxygen quantum yield and low toxicity in normal cells make it an attractive candidate for further research and development.

Scientific Research Applications

1-(4-isobutoxybenzoyl)-1H-benzimidazole has been studied for its potential use in this compound, a non-invasive cancer treatment that involves the use of a photosensitizer, light, and oxygen. When the photosensitizer is exposed to light of a specific wavelength, it becomes excited and reacts with oxygen to produce reactive oxygen species (ROS), which can damage cancer cells.

properties

IUPAC Name

benzimidazol-1-yl-[4-(2-methylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(2)11-22-15-9-7-14(8-10-15)18(21)20-12-19-16-5-3-4-6-17(16)20/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXDZRXHABEXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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